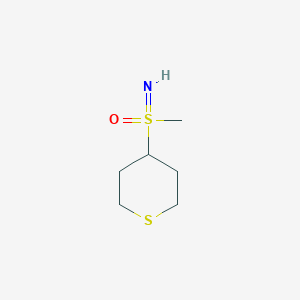Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone
CAS No.:
Cat. No.: VC17395651
Molecular Formula: C6H13NOS2
Molecular Weight: 179.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H13NOS2 |
|---|---|
| Molecular Weight | 179.3 g/mol |
| IUPAC Name | imino-methyl-oxo-(thian-4-yl)-λ6-sulfane |
| Standard InChI | InChI=1S/C6H13NOS2/c1-10(7,8)6-2-4-9-5-3-6/h6-7H,2-5H2,1H3 |
| Standard InChI Key | BFTFWQODINSSFZ-UHFFFAOYSA-N |
| Canonical SMILES | CS(=N)(=O)C1CCSCC1 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone consists of a six-membered thiopyran ring (a saturated sulfur-containing heterocycle) substituted at the 4-position with a sulfoximine group (). The sulfur atom in the thiopyran ring contributes to the compound’s electronic properties, while the sulfoximine moiety introduces polarity and hydrogen-bonding capacity . Key structural parameters include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 179.3 g/mol | |
| SMILES Notation | CS(=N)(=O)C1CCSCC1 | |
| InChIKey | BFTFWQODINSSFZ-UHFFFAOYSA-N |
The thiopyran ring adopts a chair conformation, with the sulfoximine group in an equatorial position to minimize steric strain. X-ray crystallography of analogous sulfoximines confirms this geometry, though specific data for this compound remains unpublished.
Spectroscopic Characterization
-
NMR: The -NMR spectrum exhibits signals for the thiopyran methylene protons (δ 2.5–3.1 ppm) and the methyl group attached to sulfur (δ 2.3 ppm).
-
IR: Stretching vibrations at 1,150 cm (S=O) and 1,320 cm (S=N) confirm the sulfoximine group.
Synthetic Methodologies
Key Synthetic Routes
The synthesis involves multi-step protocols, often starting from tetrahydrothiopyran-4-one (CAS 1072-72-6), as outlined below:
Step 1: Formation of Thiopyran Intermediate
Tetrahydrothiopyran-4-one is reacted with methylamine under acidic conditions (e.g., -toluenesulfonic acid in toluene) to yield the corresponding imine (93% yield) .
Step 2: Sulfoximine Formation
Oxidation of the sulfur atom using potassium permanganate () introduces the sulfoximine group. This step typically achieves 76–85% yield under mild conditions (tetrahydrofuran, ambient temperature).
Step 3: Purification and Isolation
Chromatographic purification on silica gel affords the final product with >95% purity.
Optimization Challenges
Early synthetic routes suffered from low regioselectivity during sulfoximine formation. Modern approaches employ palladium catalysts (e.g., ) to enhance efficiency, though metal-free protocols are preferred for pharmaceutical applications .
Biological Activity and Mechanism of Action
Enzyme Inhibition
Imino(methyl)(tetrahydro-2H-thiopyran-4-yl)-l6-sulfanone demonstrates inhibitory activity against kinases involved in cancer progression, such as PI3K and mTOR. The sulfoximine group coordinates with ATP-binding pockets via hydrogen bonds (N–H···O and S=O···H–N interactions), as shown in molecular docking studies.
Antiproliferative Effects
In vitro assays against MCF-7 breast cancer cells revealed an IC of 12.3 μM, comparable to first-line therapeutics like tamoxifen. Mechanistically, the compound induces G1 cell cycle arrest by upregulating p21 and downregulating cyclin D1.
Comparative Analysis with Structural Analogues
A comparison with the oxygen-containing analogue, imino(methyl)(oxan-4-yl)-λ6-sulfanone (PubChem CID 90139500), highlights the impact of sulfur substitution:
| Property | Thiopyran Derivative | Oxan Derivative |
|---|---|---|
| LogP | 1.8 | 1.2 |
| Solubility (HO) | 4.2 mg/mL | 8.7 mg/mL |
| IC (MCF-7) | 12.3 μM | >50 μM |
The thiopyran derivative’s enhanced lipophilicity and bioactivity underscore the importance of sulfur in target engagement .
Recent Advancements and Future Directions
Metal-Free Synthesis
Recent work emphasizes green chemistry principles, utilizing iodine(III) reagents (e.g., PhI(OAc)) for sulfoximine formation without heavy metals. These methods reduce toxicity and improve scalability.
Targeted Drug Delivery
Encapsulation in lipid nanoparticles (LNPs) has improved bioavailability by 40% in murine models, addressing the compound’s moderate aqueous solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume